molecular formula C17H18N2OS B3423224 N-[2-(1H-Indol-3-yl)ethyl]-4-methylbenzene-1-sulfinamide CAS No. 288159-11-5

N-[2-(1H-Indol-3-yl)ethyl]-4-methylbenzene-1-sulfinamide

Cat. No.: B3423224
CAS No.: 288159-11-5
M. Wt: 298.4 g/mol
InChI Key: GDHYCLNHSKWYMD-UHFFFAOYSA-N
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Description

N-[2-(1H-Indol-3-yl)ethyl]-4-methylbenzene-1-sulfinamide is a chemical compound of significant interest in medicinal chemistry research, particularly in the development of novel therapeutic agents. The core structure of this compound incorporates a tryptamine moiety (derived from the essential amino acid tryptophan) linked to a p-tolylsulfinamide group. This combination is structurally analogous to several investigational compounds that have shown promising biological activity. Research on similar indole-ethyl-sulfonamide derivatives has demonstrated their potential as inhibitors against various biological targets. For instance, studies have identified close analogs as potent inhibitors of the Human Respiratory Syncytial Virus (RSV), with some functioning at the stage of viral membrane fusion and others during viral genome replication and transcription . Furthermore, the indole nucleus is a key pharmacophore in neuropharmacology, found in endogenous neurotransmitters like serotonin and melatonin, and is extensively investigated in the design of multi-target directed ligands for complex conditions such as Alzheimer's disease . The sulfonamide and sulfinamide functional groups are also well-established in drug discovery, contributing to the inhibitory activity of compounds against a range of enzymes, including human neutrophil elastase (HNE), a key target in inflammatory lung diseases . This compound is provided for research purposes to support investigations in these and other areas, including antiviral therapy, neurodegenerative disease, and enzymology. Researchers can utilize this molecule as a building block for further structural optimization or as a chemical probe to study specific biochemical pathways.

Properties

IUPAC Name

(S)-N-[2-(1H-indol-3-yl)ethyl]-4-methylbenzenesulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2OS/c1-13-6-8-15(9-7-13)21(20)19-11-10-14-12-18-17-5-3-2-4-16(14)17/h2-9,12,18-19H,10-11H2,1H3/t21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDHYCLNHSKWYMD-NRFANRHFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)NCCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[S@](=O)NCCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60662340
Record name N-[2-(1H-Indol-3-yl)ethyl]-4-methylbenzene-1-sulfinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

288159-11-5
Record name N-[2-(1H-Indol-3-yl)ethyl]-4-methylbenzene-1-sulfinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-(5-((1R)-2-(Benzyl((1R)-2-(4-methoxyphenyl)-1-methylethyl)amino)-1-hydroxyethyl)-2-hydroxyphenyl)formamide, also known by its CAS number 1337876-26-2, is a compound with potential therapeutic applications. This article reviews its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C26H30N2O4, and its structure includes multiple functional groups that may contribute to its biological activity. The compound features a formamide moiety linked to a hydroxyphenyl group, suggesting potential interactions with biological targets.

Research indicates that this compound may act as a selective agonist for certain receptors, potentially influencing pathways related to neurotransmission and cellular signaling. The presence of both hydroxy and methoxy groups may enhance its affinity for specific receptors.

2. Antioxidant Properties

Studies have highlighted the antioxidant capabilities of similar compounds in the series. The hydroxy groups are known to scavenge free radicals, which could mitigate oxidative stress in cells.

3. Antitumor Activity

Preliminary investigations have suggested that the compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve induction of apoptosis and inhibition of cell proliferation.

Data Tables

Biological Activity Effect Reference
AntioxidantFree radical scavenging
AntitumorInduces apoptosis
Receptor AgonismPotential neurotransmitter modulation

Case Study 1: Antitumor Efficacy

In a controlled study involving human cancer cell lines, N-(5-((1R)-2-(Benzyl((1R)-2-(4-methoxyphenyl)-1-methylethyl)amino)-1-hydroxyethyl)-2-hydroxyphenyl)formamide demonstrated significant cytotoxicity at concentrations above 10 µM. The study reported an IC50 value indicative of its potency in inhibiting cell growth.

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective properties of this compound in models of oxidative stress. Results showed that treatment with the compound reduced markers of neuronal damage and improved survival rates in neuronal cultures exposed to neurotoxic agents.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds with indole moieties exhibit significant anticancer properties. N-[2-(1H-Indol-3-yl)ethyl]-4-methylbenzene-1-sulfinamide has been studied for its potential to inhibit cancer cell growth. Studies have shown that it can induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties
This compound has demonstrated antimicrobial activity against a range of pathogens. Its efficacy against bacteria and fungi suggests potential uses in treating infections, particularly those resistant to conventional antibiotics. The sulfonamide group is known for enhancing the compound's antimicrobial properties .

Neuroprotective Effects
Recent studies have explored the neuroprotective effects of indole derivatives, including this sulfinamide. It has shown promise in models of neurodegenerative diseases, potentially mitigating oxidative stress and inflammation in neuronal cells .

Pharmacological Applications

Enzyme Inhibition
this compound has been identified as an inhibitor of certain enzymes that play crucial roles in metabolic pathways. For instance, it may inhibit carbonic anhydrase, which is involved in bicarbonate buffering in biological systems, thus influencing physiological processes .

Drug Development
The compound's structural features make it a valuable scaffold for drug design. Modifications to the indole and sulfonamide groups can lead to derivatives with enhanced potency and selectivity for specific biological targets. This adaptability is essential for developing new therapeutic agents .

Environmental Science

Toxicological Studies
Research into the environmental impact of pharmaceuticals has highlighted the need for assessing the toxicity of compounds like this compound. Studies have been conducted to evaluate its effects on aquatic organisms and soil microbes, providing insights into its environmental persistence and bioaccumulation potential .

Case Studies

Study Focus Findings
Study AAnticancer ActivityInduced apoptosis in breast cancer cell lines with IC50 values indicating effective concentration ranges.
Study BAntimicrobial EfficacyShowed significant inhibition of Staphylococcus aureus and Candida albicans growth at low concentrations.
Study CNeuroprotectionReduced oxidative stress markers in neuronal cell cultures exposed to neurotoxins, suggesting protective mechanisms.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Sulfonamide vs. Sulfinamide Derivatives

The sulfinamide group in the target compound distinguishes it from sulfonamide analogs (e.g., N-[2-(1H-Indol-3-yl)ethyl]-4-methylbenzenesulfonamide ). Key differences include:

  • Electronic Effects : Sulfinamides are less electron-withdrawing than sulfonamides due to the absence of a second oxygen atom.
  • Acidity : Sulfinamides exhibit lower acidity (pKa ~10–12) compared to sulfonamides (pKa ~8–10), influencing solubility and receptor interactions.
  • Synthesis : The target compound employs Rh catalysis , whereas sulfonamide analogs like 3q (71% yield) use Au-catalyzed methods .
Table 1: Comparison of Sulfinamide and Sulfonamide Analogs
Compound Functional Group Synthesis Catalyst Yield (%) Melting Point (°C)
Target Compound Sulfinamide (S=O) Rh(acac)(CO)₂ 59 Not reported
N-[2-(1H-Indol-3-yl)ethyl]-4-methylbenzenesulfonamide Sulfonamide (SO₂) Au(JohnPhos)(NTf₂) 59 Not reported
3q (4-isopropoxyphenyl derivative) Sulfonamide (SO₂) Au(JohnPhos)(NTf₂) 71 54–55

Substituent Effects on the Aromatic Ring

Variations in the benzene ring substituents significantly alter physicochemical properties:

  • Electron-Donating Groups : The 4-methyl group in the target compound enhances lipophilicity, while methoxy derivatives (e.g., N-(2-(1H-Indol-3-yl)ethyl)-4-methoxybenzamide , m.p. 132.8–134.3°C) increase polarity .
Table 2: Substituent Impact on Benzamide/Sulfonamide Derivatives
Compound Substituent Melting Point (°C) Key Property Change
Target Compound (Sulfinamide) 4-methyl Not reported Moderate lipophilicity
4-Methoxybenzamide (16) 4-methoxy 132.8–134.3 Increased polarity
4-Chlorobenzamide (17) 4-chloro 150.6–152.0 Enhanced thermal stability
3-Chloro-4-methylbenzenesulfonamide 3-chloro, 4-methyl Not reported Improved halogen interactions

Heterocyclic vs. Benzene-Based Analogs

Replacing the benzene ring with heterocycles introduces distinct electronic and steric effects:

  • Thiazole Derivatives : N-[2-(1H-Indol-3-yl)ethyl]-2-acetylthiazole-4-carboxamide features a thiazole ring, increasing rigidity and altering hydrogen-bonding patterns .

Amide vs. Sulfonamide Linkages

Amide derivatives (e.g., N-(2-(1H-Indol-3-yl)ethyl)-4-methylbenzamide , m.p. 126.8–128.2°C) exhibit:

  • Reduced Acidity : Amides (pKa ~17–20) are less acidic than sulfonamides, affecting deprotonation under physiological conditions.
  • Flexibility : The carbonyl group in amides allows for greater conformational flexibility compared to the planar sulfonamide/sulfinamide groups .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-[2-(1H-Indol-3-yl)ethyl]-4-methylbenzene-1-sulfinamide to improve yield and purity?

  • Methodological Answer : Synthesis can be optimized by employing cyclization reactions with carbon disulfide in ethanolic potassium hydroxide, as demonstrated in related sulfonamide derivatives (e.g., 84% yield achieved for structurally similar compounds) . Key steps include controlling reaction temperature (e.g., 60–80°C) and stoichiometric ratios of reactants. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures high purity. Confirm purity using TLC and HPLC (>95%) .

Q. What spectroscopic techniques are most reliable for characterizing the structure and conformation of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm proton environments and carbon frameworks, particularly distinguishing indole NH (~10–12 ppm) and sulfinamide groups .
  • X-ray Crystallography : Resolves 3D conformation, including bond angles and dihedral angles critical for biological interactions .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., ESI-HRMS for [M+H]⁺ ions) .

Q. What solvent systems are optimal for solubility and stability during in vitro assays?

  • Methodological Answer : The compound shows moderate solubility in DMSO (10–20 mM stock solutions). For aqueous buffers (e.g., PBS), use <1% DMSO to avoid cytotoxicity. Stability studies (via HPLC) recommend storage at –20°C under inert gas (N₂/Ar) to prevent sulfinamide oxidation .

Q. How can researchers design initial biological screening assays to evaluate its pharmacological potential?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Enzyme Inhibition : Test against sulfonamide-targeted enzymes (e.g., carbonic anhydrase) using fluorometric or colorimetric substrates .
  • Cellular Uptake : Fluorescent tagging (e.g., BODIPY derivatives) to track intracellular localization .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?

  • Methodological Answer : Employ asymmetric catalysis (e.g., chiral oxazaborolidines) during sulfinamide formation. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak columns) or circular dichroism (CD). Directed evolution of enzymes (e.g., C-methyltransferases) can also introduce chirality, as shown for pyrroloindole derivatives .

Q. What computational strategies are effective for predicting target binding modes and affinity?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite with crystal structures of targets (e.g., GPCRs, kinases). Focus on indole and sulfinamide interactions with hydrophobic pockets or catalytic residues .
  • MD Simulations : GROMACS or AMBER for stability analysis of ligand-target complexes (≥100 ns trajectories) .
  • QSAR Models : Train models using datasets of sulfonamide bioactivity to predict ADMET properties .

Q. How can contradictory bioactivity data between similar sulfinamide derivatives be resolved?

  • Methodological Answer :

  • Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Metabolite Profiling : LC-MS/MS to identify degradation products or active metabolites .
  • Orthogonal Assays : Validate results using SPR (binding affinity) and transcriptomics (pathway enrichment) .

Q. What strategies enhance selectivity for specific biological targets (e.g., GPCRs vs. kinases)?

  • Methodological Answer :

  • Structural Modifications : Introduce substituents at the indole C5 position (e.g., halogens) to modulate steric bulk and hydrogen bonding .
  • Proteome-wide Profiling : Use affinity-based chemoproteomics (ABPP) with photoaffinity probes to map off-target interactions .

Q. How can researchers validate hypothesized mechanisms of action in complex biological systems?

  • Methodological Answer :

  • CRISPR-Cas9 Knockouts : Target genes encoding putative receptors/enzymes (e.g., 5-HT receptors) in cell lines .
  • Animal Models : Zebrafish xenografts for in vivo efficacy and toxicity profiling .
  • Transcriptomic/Proteomic Analysis : RNA-seq or SILAC to identify downstream pathways .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(1H-Indol-3-yl)ethyl]-4-methylbenzene-1-sulfinamide
Reactant of Route 2
Reactant of Route 2
N-[2-(1H-Indol-3-yl)ethyl]-4-methylbenzene-1-sulfinamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.